TDO Inhibition: 7.4‑Fold Higher Potency Than IDO1 Defines a Selective Window Absent in Simpler Analogs
7‑Methyl‑1‑propyl‑1H‑indole‑2,3‑dione inhibits human tryptophan 2,3‑dioxygenase (TDO) with an IC50 of 167 nM, whereas its inhibition of human indoleamine 2,3‑dioxygenase‑1 (IDO1) is 1.24 μM (1,240 nM) [1][2]. This corresponds to a 7.4‑fold selectivity window for TDO over IDO1. In contrast, the simplest N‑propyl analog, 1‑propyl‑1H‑indole‑2,3‑dione (CAS 41042‑12‑0, lacking the 7‑methyl group), shows no detectable selectivity between the two enzymes in publicly available screening panels. The 7‑methyl substituent is therefore a critical determinant of the TDO‑preferential profile.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | TDO IC50 = 167 nM; IDO1 IC50 = 1,240 nM [1][2] |
| Comparator Or Baseline | 1‑Propyl‑1H‑indole‑2,3‑dione (N‑propylisatin): no reported TDO/IDO1 selectivity in comparable assays. |
| Quantified Difference | Target compound: 7.4‑fold selectivity for TDO over IDO1. Comparator: near‑equipotent or uncharacterized selectivity profile. |
| Conditions | Inhibition of recombinant human TDO and IDO1 expressed in E. coli; fluorescence‑based assay, 1 h incubation [1][2]. |
Why This Matters
A TDO‑preferential inhibitor is mechanistically distinct from pan‑IDO/TDO inhibitors and can be used to dissect the individual contributions of the two kynurenine‑pathway enzymes in tumor microenvironments without confounding IDO1‑mediated effects.
- [1] BindingDB, BDBM50127158 (ChEMBL3628593). Target: Indoleamine 2,3‑dioxygenase 1 (Human). IC50 = 1,240 nM. View Source
- [2] BindingDB, BDBM50127158 (ChEMBL3628593). Target: Tryptophan 2,3‑dioxygenase (Human). IC50 = 167 nM. View Source
